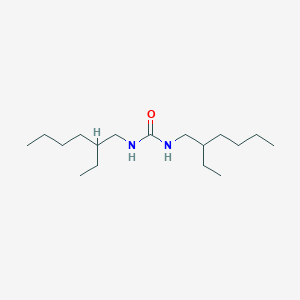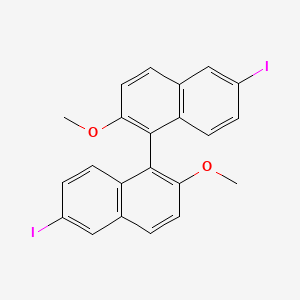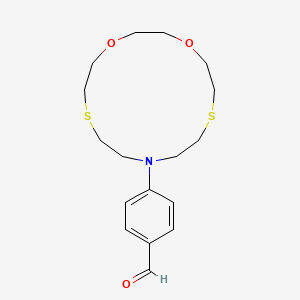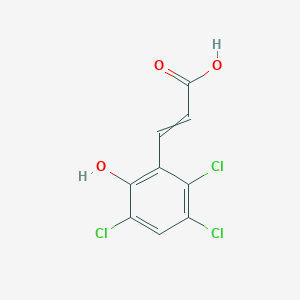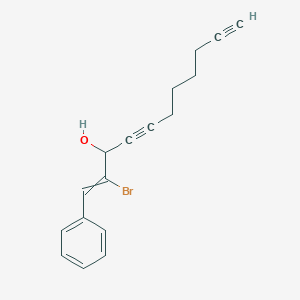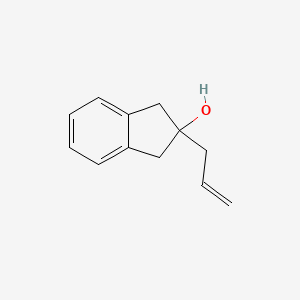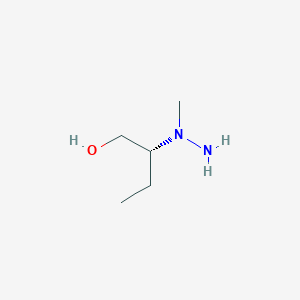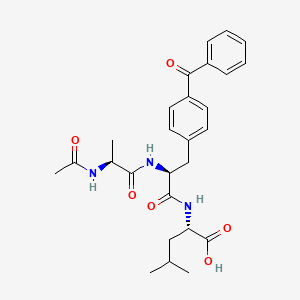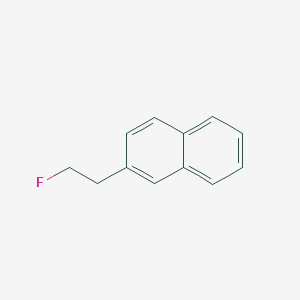![molecular formula C16H36P2S4 B14251459 Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] CAS No. 166832-32-2](/img/structure/B14251459.png)
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] typically involves the reaction of bis(2-methylpropyl)phosphane with sulfur under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety. The compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and phosphines.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The pathways involved in its mechanism of action include redox reactions and signal transduction pathways.
Comparison with Similar Compounds
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] can be compared with similar compounds such as:
2,2’-Disulfanediylbis(2-methylpropanal): This compound has a similar sulfur-phosphorus framework but differs in its functional groups and reactivity.
2,2’-Dithiobisbenzanilide: Another compound with a disulfide linkage, but with different applications and properties.
The uniqueness of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
166832-32-2 |
|---|---|
Molecular Formula |
C16H36P2S4 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
[bis(2-methylpropyl)phosphinothioyldisulfanyl]-bis(2-methylpropyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36P2S4/c1-13(2)9-17(19,10-14(3)4)21-22-18(20,11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3 |
InChI Key |
UPFVRRCDRPQYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(=S)(CC(C)C)SSP(=S)(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


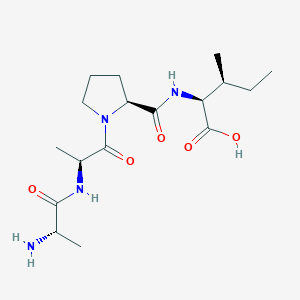
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
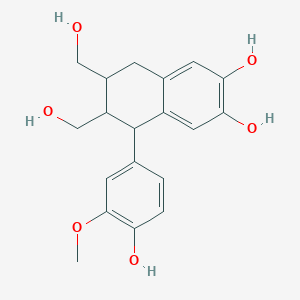
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
